2-Cyclopenten-1-ol, 3-(phenylsulfonyl)-
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Overview
Description
2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- is an organic compound that features a cyclopentene ring with a hydroxyl group and a phenylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group. This is followed by the hydroxylation of the cyclopentene ring to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentene derivatives with a phenyl group.
Substitution: Formation of various substituted cyclopentenes.
Scientific Research Applications
2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylsulfonyl groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a ketone group instead of a hydroxyl group.
Cyclopentene: Lacks the hydroxyl and phenylsulfonyl groups.
Phenylsulfonyl derivatives: Compounds with similar phenylsulfonyl groups but different core structures.
Uniqueness
2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- is unique due to the combination of its cyclopentene ring, hydroxyl group, and phenylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65825-79-8 |
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Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
3-(benzenesulfonyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H12O3S/c12-9-6-7-11(8-9)15(13,14)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2 |
InChI Key |
YTJBZQHGBFVFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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